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Compound of Interest

Compound Name: futokadsurin C

Cat. No.: B051360 Get Quote

Disclaimer: Despite a comprehensive search of available scientific literature, specific spectral

data (NMR, MS, IR) and detailed experimental protocols for futokadsurin C could not be

located. The following guide provides a generalized framework for the characterization of a

novel natural product, structured to meet the requirements of researchers, scientists, and drug

development professionals. The data presented in the tables are illustrative examples and do

not represent actual data for futokadsurin C.

Introduction
The genus Kadsura is a recognized source of structurally diverse and biologically significant

compounds, primarily lignans and triterpenoids.[1][2] These compounds have garnered

attention for a range of pharmacological activities, including anti-inflammatory, anti-tumor, and

anti-HIV properties.[1] While specific data for futokadsurin C remains elusive, it is presumed

to be a lignan, a class of compounds prevalent in this genus. The structural elucidation of such

compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data (Illustrative Examples)
The following tables represent typical data formats for the spectroscopic characterization of a

natural product.

NMR Spectral Data
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Table 1: 1H NMR Data (500 MHz, CDCl3)

Position δH (ppm) Multiplicity J (Hz)

1 6.85 d 8.0

2 7.02 d 1.5

3 - - -

4 - - -

5 6.90 dd 8.0, 1.5

6 4.50 d 7.5

7 2.50 m

8 1.95 m

9 3.80 s

1' 6.95 s

2' - - -

3' 3.90 s

4' - - -

5' 6.88 d 8.5

6' 6.98 d 8.5

OMe-3' 3.85 s

OMe-4' 3.88 s

Table 2: 13C NMR Data (125 MHz, CDCl3)
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Position δC (ppm)

1 130.5

2 110.2

3 148.0

4 147.5

5 118.9

6 85.6

7 45.3

8 35.1

9 56.0

1' 125.8

2' 109.5

3' 149.1

4' 148.8

5' 111.5

6' 120.3

OMe-3' 55.9

OMe-4' 55.8

Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data

Ion [M+H]+ [M+Na]+

Calculated 357.1645 379.1464

Found 357.1648 379.1462
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Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Absorption Data (KBr, cm-1)

Wavenumber (cm-1) Assignment

3450 O-H stretch

2925, 2850 C-H stretch (aliphatic)

1610, 1505 C=C stretch (aromatic)

1265, 1030 C-O stretch

Generalized Experimental Protocols
The following protocols describe a general approach to the isolation and structural elucidation

of a natural product from a plant source.

Plant Material and Extraction
The dried and powdered plant material (e.g., stems, leaves) is extracted exhaustively with a

suitable solvent (e.g., methanol, ethanol) at room temperature. The solvent is then removed

under reduced pressure to yield a crude extract.

Isolation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate individual

compounds. This typically involves:

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially

partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to yield

fractions with differing chemical profiles.

Column Chromatography: Each fraction is then subjected to column chromatography over

silica gel or other stationary phases, eluting with a gradient of solvents to separate

components based on polarity.
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High-Performance Liquid Chromatography (HPLC): Further purification of the isolated

fractions is achieved using preparative or semi-preparative HPLC to yield pure compounds.

Spectroscopic Analysis
The structure of the purified compound is determined using a combination of spectroscopic

methods:

NMR Spectroscopy:1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC)

experiments are performed to establish the carbon-hydrogen framework and the connectivity

of the molecule.

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact

molecular weight and elemental formula of the compound.

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in

the molecule.

Generalized Workflow for Natural Product
Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product.
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Generalized workflow for natural product isolation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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